molecular formula C17H13FN2O2 B5696104 (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B5696104
M. Wt: 296.29 g/mol
InChI Key: IZZRNSRESMHCHT-JLHYYAGUSA-N
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Description

(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a fluorophenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 4-methoxyaniline, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 2-cyano-3-(4-fluorophenyl)acrylonitrile.

    Amidation: The intermediate is then reacted with 4-methoxyaniline under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of fluorine.

    (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the fluorine atom and the methoxy group in (2E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(E)-2-cyano-3-(4-fluorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-8-6-15(7-9-16)20-17(21)13(11-19)10-12-2-4-14(18)5-3-12/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZRNSRESMHCHT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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